molecular formula C17H23ClN2O3 B7011299 N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide

N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide

Cat. No.: B7011299
M. Wt: 338.8 g/mol
InChI Key: RMLWKRDJUOBLPU-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[35]nonane-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, an oxa-azaspiro ring system, and a carboxamide functional group

Properties

IUPAC Name

N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-20(7-10-23-14-4-2-3-13(18)11-14)16(21)15-17(12-19-15)5-8-22-9-6-17/h2-4,11,15,19H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLWKRDJUOBLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC(=CC=C1)Cl)C(=O)C2C3(CCOCC3)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The synthesis begins with the preparation of 3-chlorophenol, which is then reacted with ethylene oxide to form 2-(3-chlorophenoxy)ethanol.

    Formation of the Oxa-Azaspiro Ring System: The 2-(3-chlorophenoxy)ethanol is then reacted with N-methyl-1,2-diaminoethane to form the oxa-azaspiro ring system.

    Formation of the Carboxamide Group: The final step involves the reaction of the oxa-azaspiro intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-chlorophenoxy)ethyl]-N-methyl-7-oxa-2-azaspiro[3.5]nonane-3-carboxamide: shares similarities with other spiro compounds and phenoxy derivatives.

    Spiro[3.5]nonane derivatives: Known for their unique ring structure and potential biological activity.

    Phenoxy derivatives: Commonly used in the development of herbicides and pharmaceuticals.

Uniqueness

  • The combination of the chlorophenoxy group, oxa-azaspiro ring system, and carboxamide functional group makes this compound unique compared to other similar compounds.
  • Its unique structure contributes to its distinct chemical properties and potential applications in various fields.

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